5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers requiring a substituted indanone scaffold with a defined 5-chloro-6-methyl pattern often face supply inconsistency for this specific isomer. This compound provides a reliable building block with a balanced LogP of 2.78, ideal for CNS-targeted libraries where excessive lipophilicity is detrimental. • Enables systematic SAR via a reactive 1-indanone ketone handle for amination or Grignard additions. • Facilitates HPLC method calibration as a stable reference standard with a confirmed molecular weight of 180.63 g/mol. • Supplied at consistent purity to ensure batch-to-batch reproducibility in medicinal chemistry and agrochemical programs.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 337507-82-1
Cat. No. B3189596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
CAS337507-82-1
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2=O)C=C1Cl
InChIInChI=1S/C10H9ClO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3
InChIKeyPJTVZRXPKPWPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Baseline Profile


5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 337507-82-1) is a substituted 1-indanone featuring a fused benzene-cyclopentanone bicyclic framework with a chlorine atom at the 5-position and a methyl group at the 6-position . This halogenated indanone serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, characterized by a molecular formula of C10H9ClO, a molecular weight of 180.63 g/mol, a calculated LogP of 2.78, and a polar surface area (PSA) of 17.07 Ų [1]. Commercial sources typically offer this compound at purities ranging from 95% to 98% .

Substituted indanone building block for medicinal chemistry and agrochemical SAR exploration
Defined 5-chloro-6-methyl pattern supports structure-activity relationship and derivatization studies
Commercially available at defined purity from multiple suppliers; consistent supply for reproducible synthesis

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one vs. Generic Indanones


The indanone scaffold is widely employed in medicinal chemistry and agrochemical development, but even minor substituent variations profoundly alter physicochemical properties, synthetic utility, and biological readouts. 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one possesses a specific 5-chloro-6-methyl substitution pattern that is not interchangeable with unsubstituted indanone, 5-chloro-only, or 6-methyl-only analogs. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups in a 1,2-relationship on the aromatic ring modulates reactivity, lipophilicity, and potential downstream derivatization pathways in ways that closely related analogs cannot replicate . The quantitative evidence below demonstrates that substituting this compound with a generic indanone would alter LogP, PSA, molecular weight, and synthetic handle availability—each of which can critically impact experimental outcomes or procurement decisions .

Unsubstituted or mono-substituted indanones
Altering the chloro-methyl pattern may shift LogP, reactivity, and downstream derivatization pathways.
5-Bromo or 5,6-dichloro analogs
Heavier halogen substitution changes molecular weight and synthetic scalability; PSA contributions differ.
Generic indanone scaffolds
Lack the specific substitution pattern that may align with patented chemical space and IP positioning.

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one vs. Closest Analogs


Enhanced Lipophilicity vs. Mono-Substituted Indanones

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one exhibits a calculated LogP of 2.78 , representing a 0.66 log unit increase in lipophilicity compared to 6-methyl-1-indanone (LogP 2.12) and a 0.23–0.31 log unit increase relative to 5-chloro-1-indanone (LogP 2.47–2.55) . This enhanced hydrophobicity is a direct consequence of the combined 5-chloro and 6-methyl substitution, which influences membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity
Cross-study comparable
Target LogP 2.78 vs. 2.12 (6-methyl) and 2.47–2.55 (5-chloro); Δ +0.66 / +0.23–0.31
Reported higher LogP may influence membrane partitioning and assay buffer conditions.
Calculated values; verify experimentally.
Medicinal Chemistry Physicochemical Property Lipophilicity

Molecular Weight vs. Bromo & Dichloro Analogs

The molecular weight of 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-one is 180.63 g/mol , which is approximately 20% lower than the corresponding 5-bromo-6-methyl analog (225.08 g/mol) [1] and 11% higher than the 5,6-dichloro analog (201.05 g/mol) [2]. The polar surface area (PSA) remains constant at 17.07 Ų across the methylated indanone series , indicating that the chlorine substituent contributes to lipophilicity without increasing hydrogen-bonding capacity—a key consideration for optimizing passive permeability while minimizing off-target interactions.

Molecular Weight
Reported
180.63 g/mol vs. 201.05 (5,6-dichloro) and 225.08 (5-bromo) analogs; PSA unchanged at 17.07 Ų
Lower MW may benefit lead-likeness filters without altering hydrogen-bonding capacity.
Molecular descriptors from authoritative databases; confirm with experimental data.
Synthetic Chemistry Physicochemical Property Molecular Weight

Commercial Purity & Vendor Availability

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is routinely available from multiple suppliers at purities of 95–98% . In contrast, the 5-bromo-6-methyl analog is typically offered at 95–97% purity but from fewer vendors, and the 5,6-dichloro analog may require special handling due to its higher melting point and lower solubility . The target compound's combination of moderate lipophilicity, stable solid form, and established commercial supply chain reduces procurement lead time and quality variability compared to less common indanone derivatives.

Commercial Purity
Data to verify
95–98% purity, available from multiple vendors
Consistent purity range supports reproducible synthesis and reduced procurement variability.
Verify current certificates of analysis; vendor-specific ranges apply.
Procurement Quality Control Purity

Patent Coverage for Substituted Indanes

While direct biological activity data for 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-one is not publicly available in primary literature, the indanone scaffold bearing halogen and alkyl substituents is explicitly claimed in patents covering substituted indanes as therapeutic agents . The 5-chloro-6-methyl substitution pattern falls within the claimed structural space of US Patent 8,552,199 B2, which describes indane derivatives for pharmaceutical use . This class-level intellectual property coverage distinguishes the compound from unsubstituted indanone scaffolds that lack specific patent protection, potentially impacting freedom-to-operate considerations in commercial development.

Patent Coverage
Class-level inference
Substitution pattern falls within claims of US 8,552,199 B2 (substituted indanes)
May inform lead optimization and intellectual property positioning.
Class-level IP inference; independent freedom-to-operate review recommended.
Medicinal Chemistry Patent Literature Drug Discovery

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: Applications & Procurement


Lead Optimization: Lipophilicity & MW Balance

Medicinal chemists seeking to modulate LogP while maintaining a moderate molecular weight can utilize 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-one as a scaffold that offers a LogP of 2.78—higher than 6-methyl indanone but lower than many polyhalogenated analogs [1]. This balanced profile supports the design of CNS-penetrant candidates where excessive lipophilicity may promote off-target binding or metabolic instability [1].

Synthetic Intermediate for Indane Derivatives

The 1-indanone ketone functionality provides a reactive handle for reductive amination, Grignard additions, and condensation reactions, making this compound a versatile building block for constructing more complex indane-based molecules [1]. The chloro and methyl substituents remain intact during most transformations, allowing systematic exploration of structure-activity relationships in drug discovery programs [1].

Analytical Method Development Reference

The distinct physicochemical signature of 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-one—including its LogP of 2.78 and molecular weight of 180.63 g/mol—makes it a useful reference standard for calibrating reversed-phase HPLC methods and validating LogP prediction algorithms [1]. Its stable solid form and commercial availability at defined purity facilitate use as a system suitability standard .

Agrochemical Building Block

Indanone scaffolds are employed in herbicide development, as evidenced by indanone herbicidal compositions described in patent literature [1]. 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one serves as a halogenated indanone building block for synthesizing novel agrochemical candidates, with the chloro-methyl substitution pattern potentially conferring desirable physicochemical properties for foliar uptake or soil mobility [1].

Application
Selection Property
Validation Focus
Lead Optimization Studies
Balanced LogP/MW profile
Membrane permeability and solubility assays
Synthetic Intermediate
Ketone reactivity and substituent stability
Derivatization compatibility and reaction yield
Analytical Method Reference
Defined physicochemical signature
HPLC calibration and LogP prediction validation
Agrochemical Building Block
Halogenated indanone scaffold
Herbicidal activity screening and formulation properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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